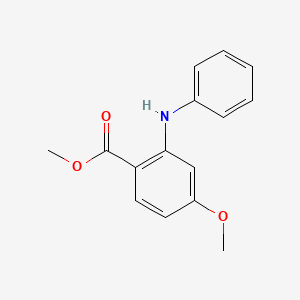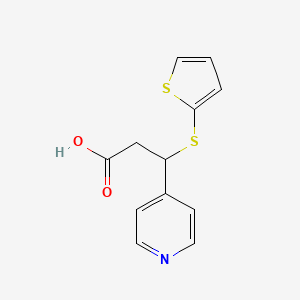
3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine is a chemical compound characterized by its unique molecular structure, which includes a fluorophenyl group, a pyridinyl group, and an oxazolamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the fluorophenyl and pyridinyl groups under specific reaction conditions, such as the use of strong oxidizing agents or acidic catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a probe or inhibitor in biochemical assays to understand various biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a lead compound in drug discovery programs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Wirkmechanismus
The mechanism by which 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.
Vergleich Mit ähnlichen Verbindungen
3-(4-Methoxyphenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
3-(4-Chlorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
3-(4-Nitrophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
Uniqueness: 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound's stability, binding affinity, and overall activity.
Eigenschaften
Molekularformel |
C14H10FN3O |
|---|---|
Molekulargewicht |
255.25 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C14H10FN3O/c15-11-3-1-10(2-4-11)13-12(14(16)19-18-13)9-5-7-17-8-6-9/h1-8H,16H2 |
InChI-Schlüssel |
ZWIRUUBLMWVMKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=C2C3=CC=NC=C3)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


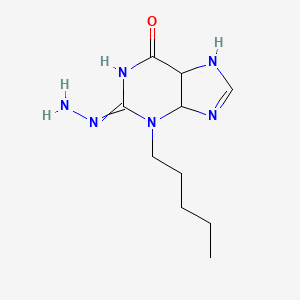

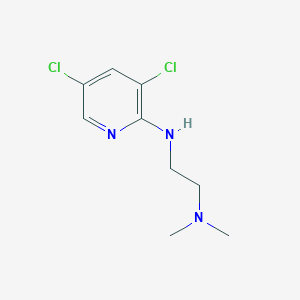
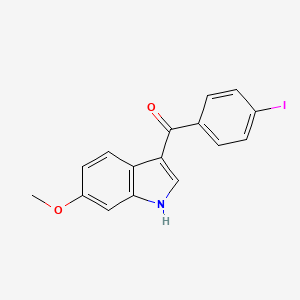


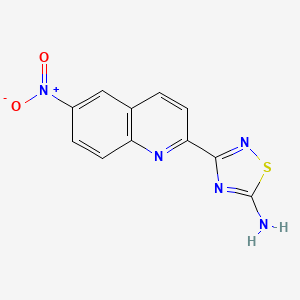

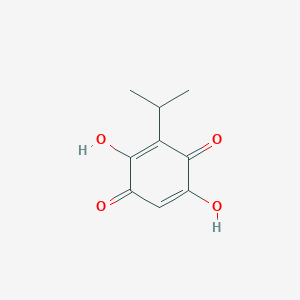
![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)
